

# Celastrol and Metformin: A Comparative Analysis in the Treatment of Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Obesity, a global health crisis, is a significant risk factor for a myriad of metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. The search for effective therapeutic agents to combat obesity is a paramount goal in medical research. This guide provides a detailed comparison of two such agents, **celastrol** and metformin, focusing on their efficacy and mechanisms of action in preclinical obesity models. While metformin is a well-established first-line treatment for type 2 diabetes with known anti-obesity effects, **celastrol**, a natural triterpenoid, has emerged as a potent anti-obesity compound. This document aims to provide an objective comparison based on available experimental data to aid researchers and drug development professionals in their understanding of these two compounds.

# Comparative Efficacy in Diet-Induced Obesity Models

Both **celastrol** and metformin have demonstrated efficacy in reducing body weight and improving metabolic parameters in animal models of diet-induced obesity (DIO). The following tables summarize key quantitative data from representative studies.

Table 1: Effects of Celastrol on Metabolic Parameters in Diet-Induced Obese (DIO) Mice



| Parameter                        | Vehicle<br>Control | Celastrol<br>Treatment | Percentage<br>Change | Reference |
|----------------------------------|--------------------|------------------------|----------------------|-----------|
| Body Weight (g)                  | 45.2 ± 1.5         | 25.1 ± 1.8             | ↓ 44.5%              | [1]       |
| Food Intake (<br>g/day )         | 3.1 ± 0.2          | 1.5 ± 0.3              | ↓ 51.6%              | [2]       |
| Fat Mass (%)                     | 40.1 ± 2.3         | 20.5 ± 2.1             | ↓ 48.9%              | [1]       |
| Fasting Blood<br>Glucose (mg/dL) | 185 ± 10           | 120 ± 8                | ↓ 35.1%              | [3]       |
| Plasma Insulin<br>(ng/mL)        | 3.2 ± 0.4          | 1.1 ± 0.2              | ↓ 65.6%              | [4]       |

Data are presented as mean  $\pm$  SEM. Specific dosages and treatment durations vary across studies.

Table 2: Effects of Metformin on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

| Parameter                        | Vehicle<br>Control    | Metformin<br>Treatment | Percentage<br>Change | Reference |
|----------------------------------|-----------------------|------------------------|----------------------|-----------|
| Body Weight<br>Gain (g)          | 15.3 ± 1.2            | 8.7 ± 0.9              | ↓ 43.1%              | [5]       |
| Food Intake                      | No significant change | No significant change  | -                    | [6][7]    |
| Fat Mass (%)                     | 35.8 ± 2.1            | 28.4 ± 1.9             | ↓ 20.7%              | [7]       |
| Fasting Blood<br>Glucose (mg/dL) | 192 ± 11              | 145 ± 9                | ↓ 24.5%              | [6]       |
| Plasma Insulin<br>(ng/mL)        | 4.1 ± 0.5             | 2.3 ± 0.3              | ↓ 43.9%              | [5]       |

Data are presented as mean  $\pm$  SEM. Specific dosages and treatment durations vary across studies.



#### **Mechanisms of Action**

**Celastrol** and metformin exert their anti-obesity effects through distinct molecular pathways. **Celastrol** is primarily recognized as a potent leptin sensitizer, while metformin's effects are largely mediated by the activation of AMP-activated protein kinase (AMPK).

#### **Celastrol: Enhancing Leptin Sensitivity**

Leptin, a hormone produced by adipose tissue, plays a crucial role in regulating energy balance by suppressing appetite and increasing energy expenditure. In obesity, a state of leptin resistance develops, where the brain becomes unresponsive to leptin's signals. **Celastrol** has been shown to restore leptin sensitivity, thereby allowing the elevated leptin levels in obese individuals to effectively reduce food intake and body weight.[2] The proposed mechanism involves the inhibition of protein tyrosine phosphatases (PTPs) like PTP1B and T-cell PTP (TCPTP) in the hypothalamus, which are negative regulators of the leptin signaling pathway.[8] [9] By inhibiting these phosphatases, **celastrol** enhances the phosphorylation of STAT3, a key downstream effector of the leptin receptor, leading to the transcription of genes that suppress appetite.[8][9][10]



Click to download full resolution via product page



Celastrol's Leptin Sensitizing Pathway.

#### **Metformin: Activating the AMPK Energy Sensor**

Metformin's primary molecular target is the AMP-activated protein kinase (AMPK), a cellular energy sensor.[11][12] AMPK is activated when the cellular AMP:ATP ratio increases, indicating a low energy state. Metformin is thought to inhibit complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio.[11] Activated AMPK then phosphorylates various downstream targets to restore energy balance. A key target is acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis.[13] Phosphorylation of ACC by AMPK inhibits its activity, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[13] This shift in metabolism contributes to the reduction in fat mass observed with metformin treatment.



Click to download full resolution via product page



Metformin's AMPK Activation Pathway.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of **celastrol** and metformin in DIO mice.

#### **Diet-Induced Obesity (DIO) Mouse Model**

- Animal Model: Male C57BL/6J mice, 6-8 weeks old.
- Diet: High-fat diet (HFD) with 45-60% of calories from fat. A control group is fed a standard chow diet (10% calories from fat).[1][5][14]
- Induction of Obesity: Mice are fed the HFD for 8-12 weeks to induce obesity, characterized by a significant increase in body weight and fat mass compared to the control group.[1][5] [14]
- Drug Administration:
  - Celastrol: Typically administered via intraperitoneal (i.p.) injection at doses ranging from 100 to 500 μg/kg/day.[10][15]
  - Metformin: Administered orally via gavage or in drinking water at doses ranging from 150 to 300 mg/kg/day.[7][14][16]
- Monitoring: Body weight and food intake are monitored daily or weekly.





Click to download full resolution via product page

Experimental Workflow for DIO Mouse Studies.



#### **Glucose and Insulin Tolerance Tests**

- Glucose Tolerance Test (GTT):
  - Fast mice for 6-12 hours.[6][15]
  - Administer a bolus of glucose (1-2 g/kg) via i.p. injection.[6][15]
  - Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes postinjection.
- Insulin Tolerance Test (ITT):
  - Fast mice for 4-6 hours.[6][15]
  - Administer human insulin (0.75-1 U/kg) via i.p. injection.[15]
  - Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

#### **Western Blot Analysis**

- Tissue Lysis: Homogenize tissues (e.g., hypothalamus, liver, adipose tissue) in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-50 μg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples include:
  - Celastrol Pathway: anti-p-STAT3 (Tyr705), anti-STAT3.[8][9][10]
  - Metformin Pathway: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC.[13]
    [17][18]



- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

#### Conclusion

Both **celastrol** and metformin demonstrate significant anti-obesity and metabolic benefits in preclinical models, albeit through different primary mechanisms of action. **Celastrol**'s potent effect on reducing food intake via leptin sensitization positions it as a promising candidate for treating obesity characterized by hyperleptinemia. Metformin, with its established safety profile and primary effects on glucose and lipid metabolism through AMPK activation, remains a cornerstone for managing metabolic diseases, with modest but consistent weight loss benefits.

This comparative guide highlights the distinct and compelling attributes of both compounds. Further head-to-head clinical studies are warranted to fully elucidate their comparative efficacy and therapeutic potential in human obesity. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of obesity and metabolic disease therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Natural product celastrol suppressed macrophage M1 polarization against inflammation in diet-induced obese mice via regulating Nrf2/HO-1, MAP kinase and NF-κB pathways | Aging [aging-us.com]
- 2. The leptin sensitizer celastrol reduces age-associated obesity and modulates behavioral rhythms PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]

#### Validation & Comparative





- 4. Natural product celastrol suppressed macrophage M1 polarization against inflammation in diet-induced obese mice via regulating Nrf2/HO-1, MAP kinase and NF-kB pathways PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Metformin Alleviates Steatohepatitis in Diet-Induced Obese Mice in a SIRT1-Dependent Way [frontiersin.org]
- 7. Metformin Alleviates Steatohepatitis in Diet-Induced Obese Mice in a SIRT1-Dependent Way PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Treatment of Obesity with Celastrol PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metformin Prevents Fatty Liver and Improves Balance of White/Brown Adipose in an Obesity Mouse Model by Inducing FGF21 PMC [pmc.ncbi.nlm.nih.gov]
- 15. Creation of an Anti-Inflammatory, Leptin-Dependent Anti-Obesity Celastrol Mimic with Better Druggability PMC [pmc.ncbi.nlm.nih.gov]
- 16. mcgill.ca [mcgill.ca]
- 17. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Celastrol and Metformin: A Comparative Analysis in the Treatment of Obesity Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190767#celastrol-vs-metformin-in-the-treatment-of-obesity-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com